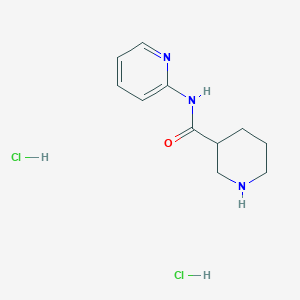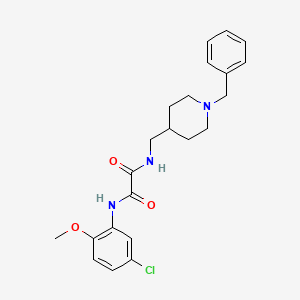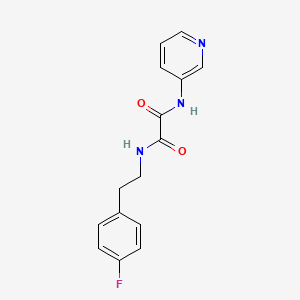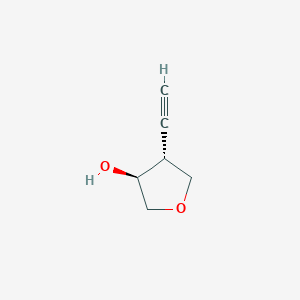![molecular formula C20H18ClFN2O2S B2644240 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide CAS No. 946250-76-6](/img/structure/B2644240.png)
5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide is a chemical compound with the molecular formula C15H13ClFNO2 and a molecular weight of 293.72 . It is a complex organic compound that may have potential applications in various fields .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide core may undergo reactions typical of amides, such as hydrolysis or condensation. The chloro and fluoro substituents may be susceptible to nucleophilic aromatic substitution reactions. The thiazole ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
This compound is predicted to have a boiling point of 423.4±45.0 °C and a density of 1.273±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 13.54±0.46, suggesting it may exist predominantly in the neutral form at physiological pH .Applications De Recherche Scientifique
Benzodiazepine Receptor Agonists
- Compounds similar to 5-chloro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxybenzamide have been designed and synthesized as benzodiazepine receptor agonists. These derivatives have shown anticonvulsant activity in studies, with some inducing significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
EGFR Inhibitors in Cancer Research
- Benzimidazole derivatives bearing 1,2,4-triazole, structurally similar to the compound , have been studied for their anti-cancer properties. These compounds have shown potential as EGFR (Epidermal Growth Factor Receptor) inhibitors, which is significant in cancer treatment (Karayel, 2021).
Photodegradation Studies
- Research on thiazole-containing compounds, closely related to the compound , has investigated their photodegradation behavior. Such studies are crucial in understanding the stability and shelf life of pharmaceutical compounds (Wu et al., 2007).
Antimicrobial Properties
- Thiazole derivatives incorporating a benzamide group have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against various bacterial and fungal infections, which highlights their potential in developing new antimicrobial agents (Desai et al., 2013).
Corrosion Inhibition
- Some benzamidine derivatives containing methoxy-substituted phenylthienyl structures, similar to the compound , have been studied for their corrosion inhibition properties. These compounds have shown high efficiency in protecting carbon steel against corrosion in acidic environments (Fouda et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-12-18(27-20(24-12)13-4-3-5-15(22)10-13)8-9-23-19(25)16-11-14(21)6-7-17(16)26-2/h3-7,10-11H,8-9H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEOFIDOBYHFCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-methoxyphenyl)butanamide](/img/structure/B2644161.png)
![7-(4-chlorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2644162.png)

![1-(3-Ethoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2644164.png)
![5-Cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2644165.png)
![1-(azepan-1-yl)-2-{2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}ethan-1-one](/img/structure/B2644166.png)



![2-amino-7-methyl-5-oxo-4-(4-phenylphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2644170.png)
![2-{(E)-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2644172.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)